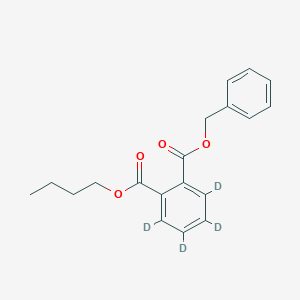
Benzyl Butyl Phthalate-d4
Overview
Description
Benzyl Butyl Phthalate (BBP) is a phthalate ester with a significant presence in the environment due to its extensive use in the manufacturing of plastics. It is known to be an environmental pollutant and has been the subject of various studies due to its potential endocrine-disrupting effects and its impact on aquatic life and human health .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of Benzyl Butyl Phthalate-d4, they do provide insights into the general chemical reactions and metabolic pathways associated with BBP. For instance, BBP is known to be extensively metabolized by organisms such as the human breast cancer cell line MCF-7, resulting in various metabolites including mono-n-butyl phthalate (MBuP) and mono-n-benzyl phthalate (MBeP) . Additionally, the degradation of BBP by a specific strain of Rhodococcus sp. HS-D2 has been observed, where the bacterium utilizes BBP as the sole carbon source, leading to its complete degradation .
Molecular Structure Analysis
The molecular structure of BBP is not explicitly detailed in the provided papers. However, the general structure of phthalate esters is well-known, and BBP consists of a benzene ring with two ester groups attached to it. The molecular interactions of BBP and its analogs with metal surfaces have been studied using techniques such as surface-enhanced Raman scattering spectroscopy, which provides insights into the adsorption behavior of aromatic carboxylic acids like BBP on metal surfaces .
Chemical Reactions Analysis
BBP has been shown to undergo various chemical reactions in biological systems. For example, it exhibits estrogenic activity in vitro, where it acts as a partial agonist and stimulates the proliferation of MCF-7 cells . In aquatic larvae of Chironomus riparius, BBP exposure leads to alterations in gene expression profiles, affecting genes related to the endocrine system, stress response, and ribosomal machinery .
Physical and Chemical Properties Analysis
The physical and chemical properties of BBP are indirectly mentioned in the context of its environmental and biological effects. BBP's ability to act as an endocrine disruptor is highlighted by its interaction with the ecdysone endocrine system in invertebrates, affecting the expression of genes such as EcR and usp . Its metabolism in MCF-7 cells demonstrates its chemical reactivity and the formation of various metabolites . The toxicological studies in F344/N rats provide information on the physiological and pathological effects of BBP, including its impact on body weight, hematology, and organ weights, as well as its potential carcinogenic activity .
Relevant Case Studies
Several case studies are presented in the papers, including the comparative effects of BBP and DEHP on Chironomus riparius larvae , the estrogenic activity and metabolism of BBP in vitro using the MCF-7 cell line , and the toxicology and carcinogenesis studies of BBP in F344/N rats . Additionally, the biodegradation characteristics of BBP by Rhodococcus sp. HS-D2 provide a case study on the microbial degradation of environmental pollutants .
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of Benzyl Butyl Phthalate-d4 (BBP-d4) . This compound belongs to the phthalate family and is commonly used as a plasticizer to enhance the flexibility and durability of various plastic products . I’ll provide information on six unique applications:
-
Neurotoxicity and Cognitive Impairment:
- Summary: Researchers have investigated the impact of phthalates on cognitive function, particularly in elderly individuals. In a study using data from the National Health and Nutrition Examination Survey (NHANES), the metabolite MBzP (a derivative of BBP) was positively correlated with cognitive deficits assessed by four tests: Immediate Recall (IR), Delayed Recall (DR), Animal Fluency (AF), and Digit Symbol Substitution Test (DSST). Low-molecular-weight (LMW) phthalates were also linked to DSST deficits. MBzP, the dominant phthalate, was further explored in laboratory mice, where it dose-dependently reduced cognitive function and disrupted hippocampal neurons. Transcriptome analysis revealed genes involved in neuroactive ligand-receptor interactions and cytokine-cytokine receptor interactions .
- Results: MBzP was associated with cognitive deficits in humans, and BBP (the parent compound of MBzP) disrupted hippocampal neurons in mice .
-
Phthalate Esters and Environmental Contamination:
- Summary: BBP is one of the phthalate esters commonly found in the environment due to its use in plastics. Researchers study its presence in water, soil, and air to assess environmental contamination levels and potential health risks .
- Results: BBP is detected in environmental matrices, but specific quantitative data were not mentioned in the available content .
Safety And Hazards
properties
IUPAC Name |
2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEXORFWYRCZ-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584154 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Butyl Phthalate-d4 | |
CAS RN |
93951-88-3 | |
| Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



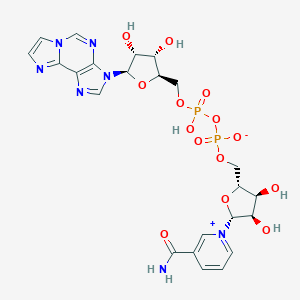

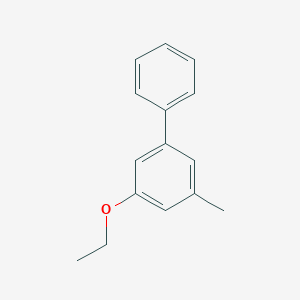
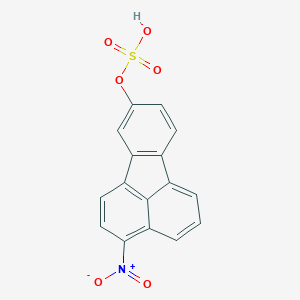
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)


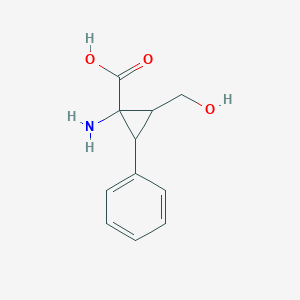
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

